(3,3-Difluoroazetidin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoroazetidin-2-yl)methanol hydrochloride is a fluorinated azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroazetidin-2-yl)methanol hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the 3-position of the azetidine ring. The resulting (3,3-Difluoroazetidin-2-yl)methanol is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoroazetidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include various fluorinated azetidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(3,3-Difluoroazetidin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (3,3-Difluoroazetidin-2-yl)methanol hydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoropyrrolidine hydrochloride
- Azetidine hydrochloride
- Chloroacetamidine hydrochloride
Uniqueness
(3,3-Difluoroazetidin-2-yl)methanol hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity .
Properties
Molecular Formula |
C4H8ClF2NO |
---|---|
Molecular Weight |
159.56 g/mol |
IUPAC Name |
(3,3-difluoroazetidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-3(4)1-8;/h3,7-8H,1-2H2;1H |
InChI Key |
KBWIYAIOXUHCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1)CO)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.